molecular formula C9H13BO4 B15252605 3,4-Dimethoxy-2-methylphenylboronic acid

3,4-Dimethoxy-2-methylphenylboronic acid

Cat. No.: B15252605
M. Wt: 196.01 g/mol
InChI Key: YPMGZCRTNJLUCX-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-2-methylphenylboronic acid is an organoboron compound that is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with two methoxy groups and a methyl group. The molecular formula of this compound is C9H13BO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-2-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,4-dimethoxy-2-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-2-methylphenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

    Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source and a catalyst.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Protodeboronation: Common reagents include acids (e.g., HCl) and catalysts (e.g., Pd/C).

Major Products Formed

    Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

    Protodeboronation: The major product is the corresponding aryl compound without the boronic acid group.

Scientific Research Applications

3,4-Dimethoxy-2-methylphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: It is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Medicine: It is explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-2-methylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

    Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 2-Methoxyphenylboronic acid
  • 4-Fluorophenylboronic acid
  • 4-Hydroxyphenylboronic acid

Uniqueness

3,4-Dimethoxy-2-methylphenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of two methoxy groups and a methyl group can enhance its solubility and stability compared to other boronic acids.

Properties

Molecular Formula

C9H13BO4

Molecular Weight

196.01 g/mol

IUPAC Name

(3,4-dimethoxy-2-methylphenyl)boronic acid

InChI

InChI=1S/C9H13BO4/c1-6-7(10(11)12)4-5-8(13-2)9(6)14-3/h4-5,11-12H,1-3H3

InChI Key

YPMGZCRTNJLUCX-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)OC)OC)C)(O)O

Origin of Product

United States

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